Tetrazine-Ph-OPSS
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Overview
Description
Tetrazine-Ph-OPSS is a compound primarily used as an antibody-drug conjugate linker. It is a cleavable linker that facilitates the attachment of cytotoxic drugs to antibodies, enabling targeted drug delivery. This compound is notable for its role in bioorthogonal chemistry, particularly in inverse electron demand Diels-Alder reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrazine-Ph-OPSS can be synthesized through various methods, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthesis typically involves the reaction of substituted nitriles with hydrazine in the presence of catalytic nickel triflate to produce symmetrical and unsymmetrical tetrazine derivatives .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Tetrazine-Ph-OPSS undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This reaction involves the tetrazine group reacting with trans-cyclooctenes, norbornene, bicyclononyne, and cyclopropane.
Cleavage Reactions: As a cleavable linker, it can be broken down under specific conditions to release the attached drug.
Common Reagents and Conditions:
Reagents: Trans-cyclooctenes, norbornene, bicyclononyne, cyclopropane.
Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature, to preserve the integrity of the biological molecules involved.
Major Products: The major products of these reactions are multi-substituted pyridazines and cleaved drug-linker conjugates .
Scientific Research Applications
Tetrazine-Ph-OPSS has a wide range of applications in scientific research:
Chemistry: Used in bioorthogonal chemistry for rapid and selective chemical reactions in biological systems.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the synthesis of photo- and electroactive materials for electronic devices and sensors.
Mechanism of Action
Tetrazine-Ph-OPSS exerts its effects through the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with strained alkenes or alkynes, forming stable covalent bonds. This reaction is highly selective and rapid, making it suitable for in vivo applications. The cleavable nature of the linker allows for the controlled release of the attached drug at the target site .
Comparison with Similar Compounds
Tetrazine-based Linkers: Other tetrazine-based linkers include derivatives with different substituents on the tetrazine ring, such as aryl or alkyl groups.
Non-cleavable Linkers: Unlike Tetrazine-Ph-OPSS, non-cleavable linkers do not release the drug upon reaching the target site.
Uniqueness: this compound is unique due to its cleavable nature and rapid reaction kinetics in bioorthogonal chemistry. Its ability to form stable covalent bonds with strained alkenes or alkynes under mild conditions sets it apart from other linkers .
Properties
Molecular Formula |
C17H16N6OS2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-(pyridin-2-yldisulfanyl)-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C17H16N6OS2/c24-15(8-10-25-26-16-3-1-2-9-18-16)19-11-13-4-6-14(7-5-13)17-22-20-12-21-23-17/h1-7,9,12H,8,10-11H2,(H,19,24) |
InChI Key |
IXCGIRWOEJYFRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 |
Origin of Product |
United States |
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